
Anthracene, 1,3,5,7-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5,7-Tetramethylanthracene is an organic compound belonging to the anthracene family It is characterized by the presence of four methyl groups attached to the anthracene core at positions 1, 3, 5, and 7
準備方法
Synthetic Routes and Reaction Conditions
1,3,5,7-Tetramethylanthracene can be synthesized through the oligomerization of 3,5-dimethyl benzyl alcohol, which is promoted by montmorillonite clay. The reaction produces 1,3,5,7-tetramethyl-9,10-dihydro-anthracene, which, upon loss of protons, results in the formation of 1,3,5,7-tetramethylanthracene .
Industrial Production Methods
The industrial production of 1,3,5,7-tetramethylanthracene typically involves the reaction of o-xylene with benzyl alcohol or dichloromethane in the presence of anhydrous aluminum trichloride as a catalyst. The reaction is carried out under controlled heating conditions, followed by cooling and purification steps to obtain the final product .
化学反応の分析
Types of Reactions
1,3,5,7-Tetramethylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,3,5,7-tetramethylanthracene-9,10-dione.
Reduction: Reduction reactions can convert it back to its dihydro form.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Friedel-Crafts alkylation and acylation reactions can be performed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: 1,3,5,7-tetramethylanthracene-9,10-dione.
Reduction: 1,3,5,7-tetramethyl-9,10-dihydro-anthracene.
Substitution: Various substituted anthracene derivatives depending on the substituent used.
科学的研究の応用
1,3,5,7-Tetramethylanthracene has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable electronic properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique optical and electronic properties.
作用機序
The mechanism of action of 1,3,5,7-tetramethylanthracene involves its interaction with various molecular targets and pathways. The compound can undergo photoinduced electron transfer processes, making it useful in photochemical applications. Additionally, its ability to form stable radical cations is of interest in the study of charge transfer processes .
類似化合物との比較
Similar Compounds
1,3,5,7-Tetramethylanthracene-9,10-dione: An oxidized form of 1,3,5,7-tetramethylanthracene with similar structural features but different chemical properties.
Uniqueness
1,3,5,7-Tetramethylanthracene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties compared to other anthracene derivatives. This uniqueness makes it valuable for applications requiring precise control over molecular interactions and reactivity.
特性
CAS番号 |
17538-59-9 |
|---|---|
分子式 |
C18H18 |
分子量 |
234.3 g/mol |
IUPAC名 |
1,3,5,7-tetramethylanthracene |
InChI |
InChI=1S/C18H18/c1-11-5-13(3)17-10-16-8-12(2)6-14(4)18(16)9-15(17)7-11/h5-10H,1-4H3 |
InChIキー |
XIEFJNBXVCEFSH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=C3C=C(C=C(C3=CC2=C1)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


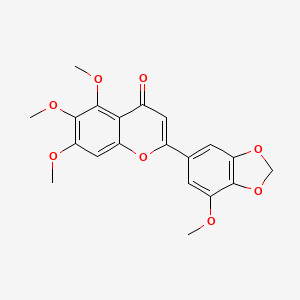
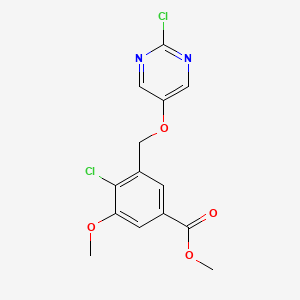
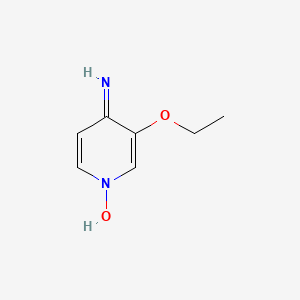
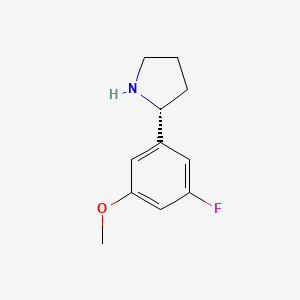

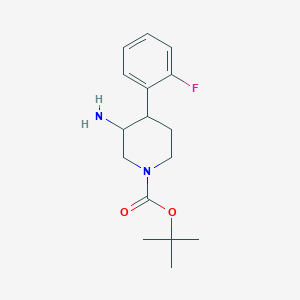
![1,1'-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4'-bipyridine]-3,5-diyl)diethanone](/img/structure/B13147957.png)
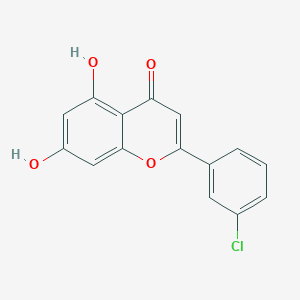
![1H-Isoindole-1,3(2H)-dione, 2-[4-(hydroxymethyl)cyclohexyl]-](/img/structure/B13147964.png)
![5-Amino-N-carbamoyl-2-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)pentanethioamidedihydrobromide](/img/structure/B13147970.png)


![2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13147988.png)

